13-Hydroxyoctadeca-2,4,6-trienoic acid
Description
Properties
CAS No. |
116959-16-1 |
|---|---|
Molecular Formula |
C18H30O3 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
13-hydroxyoctadeca-2,4,6-trienoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h4,6,8,10,13,16-17,19H,2-3,5,7,9,11-12,14-15H2,1H3,(H,20,21) |
InChI Key |
LYESOFIGCSDUHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCCCC=CC=CC=CC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Substrate Selection and Reaction Mechanism
Linoleic acid (C18:2) and α-linolenic acid (C18:3) are common substrates. For 13-hydroxyoctadeca-2,4,6-trienoic acid, α-linolenic acid (9Z,12Z,15Z-octadecatrienoic acid) is oxidized at position 13 by 13-LOX isoforms. The reaction proceeds via:
- Hydroperoxidation : LOX introduces molecular oxygen at position 13, forming 13-hydroperoxyoctadeca-9,11,15-trienoic acid.
- Reduction : The hydroperoxide is reduced to the corresponding alcohol using agents like sodium borohydride (NaBH₄) or cysteine.
Key Conditions :
Immobilized Enzyme Systems
Immobilizing LOX on supports like Eupergit C improves reusability. A study reported 85% yield retention after five cycles using immobilized LOX with 100 mM substrate.
Chemical Synthesis Strategies
Chemical methods offer flexibility in tailoring regioselectivity and scalability.
Hydroperoxide Reduction Pathway
This two-step approach mirrors enzymatic routes but uses chemical catalysts:
- Photooxygenation : α-Linolenic acid reacts with singlet oxygen (generated via rose bengal/light) to form 13-hydroperoxyoctadeca-2,4,6-trienoic acid.
- Reduction : Catalytic hydrogenation (Pd/BaSO₄) or NaBH₄ reduces the hydroperoxide to the hydroxy acid.
Challenges :
- Over-reduction of double bonds.
- Requires protection of conjugated triene system during reduction.
Epoxidation-Hydrolysis
- Epoxidation : Treat α-linolenic acid with m-chloroperbenzoic acid (mCPBA) to form epoxides.
- Acid-Catalyzed Hydrolysis : Selectively hydrolyze the epoxide at position 13 using H₂SO₄/MeOH.
Yield : ~60% with predominant 13(S) configuration.
Industrial-Scale Production
Fermentation-Based Biosynthesis
Engineered Saccharomyces cerevisiae strains expressing 13-LOX and reductases produce the compound from glucose. Key parameters:
Continuous Flow Reactors
Microreactors with immobilized LOX achieve 92% conversion at 50°C and 5 mL/min flow rate.
Comparative Analysis of Methods
| Method | Yield | Stereoselectivity | Scalability | Cost |
|---|---|---|---|---|
| Enzymatic (LOX + NaBH₄) | 78% | 13(S) >90% | Moderate | $$ |
| Chemical (Photooxygenation) | 65% | Racemic | High | $$$ |
| Fermentation | 1.2 g/L | 13(S) >95% | High | $ |
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
13-Hydroxyoctadeca-2,4,6-trienoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxylipins.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of lipoxygenase.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxylipins, reduced fatty acids, and substituted derivatives, each with distinct biological activities .
Scientific Research Applications
13-Hydroxyoctadeca-2,4,6-trienoic acid has a wide range of scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions of fatty acids.
Biology: Investigated for its role in cell signaling and inflammation.
Medicine: Studied for its potential anti-inflammatory and anti-cancer properties.
Industry: Used in the production of bioactive compounds and nutraceuticals
Mechanism of Action
The mechanism of action of 13-Hydroxyoctadeca-2,4,6-trienoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes like cyclooxygenase and lipoxygenase, modulating their activity.
Pathways Involved: It influences pathways related to inflammation and oxidative stress, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogues with Varied Hydroxyl and Double Bond Positions
(a) 13(S)-Hydroxyoctadeca-9,11,15-trienoic acid (13(S)-HOT)
- Structure : C₁₈ chain with double bonds at positions 9 (Z), 11 (E), and 15 (Z), and a hydroxyl group at position 13 .
- Key Differences: While both compounds share a hydroxyl group at position 13, the double bonds in 13(S)-HOT are non-conjugated and located farther from the carboxyl end. This positional variation likely alters its interaction with lipid-binding proteins or receptors compared to the 2,4,6-trienoic acid .
(b) 9(S)-Hydroxyoctadeca-10,12,15-trienoic acid (9(S)-HOT)
- Structure : Hydroxyl group at position 9 and conjugated double bonds at 10 (E), 12 (Z), and 15 (Z) .
- Functional Implications : The hydroxyl group at position 9 instead of 13 may redirect its biological activity toward different signaling pathways, such as those involving leukotriene or prostaglandin synthesis .
Analogues with Modified Chain Lengths
13-Hydroxytridecanoic Acid
- Key Differences: The shorter chain length (C₁₃ vs. C₁₈) and absence of unsaturation limit its ability to mimic the membrane-fluidizing or receptor-binding properties of 13-hydroxyoctadecatrienoic acid .
Analogues with Substituent Modifications
(a) 2-Methoxyocta-2,4,6-trienoic Acid (A02)
- Structure : An 8-carbon chain with conjugated double bonds (2,4,6) and a methoxy group replacing the hydroxyl at position 2 .
- Functional Impact: The methoxy group enhances PPARγ activation potency compared to its non-hydroxylated counterpart (Octa, 2,4,6-octatrienoic acid). A02 demonstrates superior anti-EMT and anti-proliferative effects in squamous cell carcinoma models .
(b) ALRT1550
- Structure: A methyl-substituted trienoic acid with a bulky 3,5-di-tert-butylphenyl group at position 7 .
- Activity: Exhibits potent antiproliferative activity, currently in clinical trials for cancer therapy. The phenyl group enhances cellular uptake and target specificity, contrasting with the simpler structure of 13-hydroxyoctadecatrienoic acid .
Hydroperoxy Derivatives
9(S)-HPOT and 2(R)-HPOT
- Structure: Hydroperoxy groups at positions 9 (S) or 2 (R) on an 18-carbon trienoic chain .
- Functional Role: Hydroperoxy derivatives are transient intermediates in lipid peroxidation pathways, often precursors to bioactive hydroxides like 13-HOT. Their instability contrasts with the relative stability of 13-hydroxyoctadecatrienoic acid .
Comparative Data Table
Research Findings and Implications
- PPARγ Activation: Compounds like A02 and Octa (C₈ trienoic acid) show that conjugation and substituents (e.g., methoxy) enhance PPARγ binding, reducing UVB-induced oxidative stress and EMT in skin cancer models .
- Antiproliferative Effects: ALRT1550’s efficacy highlights the importance of bulky substituents in targeting specific cancers, a feature absent in 13-hydroxyoctadecatrienoic acid .
- Lipid Remodeling : Hydroxy and hydroperoxy HPFAs influence membrane lipid composition, affecting cell migration and signaling cascades like TGF-β1 .
Q & A
Basic Research Questions
Q. How can 13-Hydroxyoctadeca-2,4,6-trienoic acid be synthesized and purified for laboratory use?
- Methodology : The compound is typically synthesized via chemical methods such as carbon chain extension and dienylation reactions. For example, stereoselective hydroxylation of linoleic acid derivatives using lipoxygenase enzymes can yield specific stereoisomers. Purification often involves reverse-phase HPLC or column chromatography, followed by structural validation via NMR and mass spectrometry .
- Key Considerations : Ensure reaction conditions (e.g., temperature, pH) are optimized to minimize side products. Purity should be confirmed using ≥95% chromatographic thresholds .
Q. What analytical techniques are most reliable for characterizing 13-Hydroxyoctadeca-2,4,6-trienoic acid?
- Methodology :
- Structural analysis : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR for stereochemical confirmation .
- Quantification : LC-MS/MS with deuterated internal standards to account for matrix effects .
Q. How should researchers design dose-response experiments to study this compound’s bioactivity?
- Methodology :
- Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to capture EC₅₀/IC₅₀ values.
- Include controls for solvent effects (e.g., DMSO ≤0.1%) and viability assays (e.g., MTT, ATP luminescence) .
- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to assess significance (p<0.05). Replicate experiments ≥3 times .
Advanced Research Questions
Q. How can contradictions in reported pro-inflammatory vs. anti-inflammatory effects of this compound be resolved?
- Methodology :
- Isomer-Specific Analysis : Use chiral chromatography to separate enantiomers (e.g., 13(S)- vs. 13(R)-HODE), as stereochemistry influences receptor binding .
- Contextual Factors : Evaluate cell type-specific responses (e.g., macrophages vs. endothelial cells) and microenvironmental conditions (e.g., oxygen tension, lipid peroxidation status) .
Q. What experimental strategies are recommended for studying the compound’s in vivo pharmacokinetics?
- Methodology :
- Labeling : Radiolabel (e.g., ¹⁴C) or stable isotope tags for tracing distribution.
- Sampling : Collect plasma/tissue samples at timed intervals post-administration. Analyze via LC-MS/MS with pharmacokinetic modeling (e.g., non-compartmental analysis) .
Q. How can researchers mitigate artifacts in oxidative stress assays involving this compound?
- Methodology :
- Artifact Sources : Auto-oxidation during assay incubation; interference with fluorescent probes (e.g., DCFH-DA).
- Mitigation : Use antioxidants (e.g., butylated hydroxytoluene) in buffers, and validate results with orthogonal assays (e.g., glutathione depletion assays) .
- Controls : Include catalase/SOD supplementation to confirm ROS-specific effects .
Data Analysis & Reproducibility
Q. What statistical approaches are optimal for analyzing omics data linked to this compound’s mechanisms?
- Methodology :
- Pathway Enrichment : Use tools like DAVID or MetaboAnalyst for lipidomics/proteomics datasets.
- Multi-Omics Integration : Apply weighted gene co-expression network analysis (WGCNA) to link metabolite changes to transcriptional regulators .
- Reproducibility : Adhere to FAIR data principles; deposit raw data in repositories like MetaboLights .
Q. How should conflicting results in enzyme inhibition studies be addressed?
- Methodology :
- Enzyme Source Variability : Compare recombinant vs. tissue-extracted enzymes (e.g., COX-2, 15-LOX).
- Kinetic Analysis : Calculate Ki values using Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Reporting : Disclose enzyme batch numbers and activity units in publications .
Experimental Design Tables
| Parameter | Recommendation | Evidence Source |
|---|---|---|
| Synthesis Yield | ≥60% via optimized lipoxygenase reactions | |
| LC-MS/MS LOQ | 0.1 ng/mL in biological matrices | |
| In Vivo Dose Range | 1–10 mg/kg (rodent models) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
